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Compound of Interest

Compound Name: 2-But-3-ynoxyacetamide

CAS No.: 2416235-17-9

Cat. No.: B2795423

Get Quote

Technical Profile: 2-But-3-ynoxyacetamide[1]
Introduction and Molecular Identity
2-But-3-ynoxyacetamide is a specialized functionalized ether-amide primarily utilized as a

bioorthogonal linker and a fragment-based drug discovery (FBDD) scaffold. Its structure

combines a terminal alkyne—a "clickable" handle—with a polar acetamide headgroup via an

ether linkage. This unique architecture allows it to serve as a metabolic probe or a solubility-

enhancing linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-

drug conjugates (ADCs).

In the context of medicinal chemistry, the terminal alkyne (

) is the critical pharmacophore, enabling Copper(I)-catalyzed Azide-Alkyne Cycloaddition
(CuAAC) to attach the acetamide moiety to complex biological targets or fluorophores.
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Identifier Value

Common Name 2-But-3-ynoxyacetamide

IUPAC Name 2-(But-3-yn-1-yloxy)acetamide

CAS Number 2416235-17-9

Molecular Formula

Molecular Weight 127.14 g/mol

SMILES C#CCCOCC(N)=O

InChI Key
(Predicted) ODVZOLHCWVKMBM-

UHFFFAOYSA-N (Analogous)

Structural Analysis and Physicochemical
Properties[2][3][4]
The molecule is characterized by three distinct functional domains, each contributing to its

utility in synthetic schemes:

The Alkyne Tail (But-3-ynyl): A linear 4-carbon chain ending in a terminal alkyne. This group

is sterically unobtrusive and metabolically stable, yet highly reactive under Cu(I) catalysis.

The Ether Bridge (-O-): Provides flexibility and rotational freedom, decoupling the electronic

effects of the alkyne from the amide. It also increases aqueous solubility compared to an all-

carbon chain.

The Acetamide Head (

): A polar, hydrogen-bond donor/acceptor motif. In drug design, this mimics peptide bonds,
improving the "drug-likeness" (QED) of the final conjugate.

Physicochemical Data (Calculated)
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Property Value Rationale

LogP ~ -0.2 to 0.1

The polar amide and ether

oxygen offset the lipophilic

alkyne chain, ensuring water

solubility.

Topological Polar Surface Area

(TPSA)
~ 52 Å²

Dominated by the amide (

) and ether oxygen.

H-Bond Donors 2
From the primary amide (

).

H-Bond Acceptors 2

From the carbonyl (

) and ether oxygen (

).

Rotatable Bonds 4
High flexibility, suitable for

linkers.

Synthetic Protocols
The synthesis of 2-But-3-ynoxyacetamide relies on the Williamson Ether Synthesis, coupling

an alkynyl alcohol with an electrophilic acetamide derivative.

Retrosynthetic Analysis
The most efficient disconnection is at the ether oxygen.

Nucleophile: 3-Butyn-1-ol (Commercially available).

Electrophile: 2-Chloroacetamide (or 2-Bromoacetamide).

Protocol: Direct Alkylation (Williamson Ether Synthesis)
Objective: Synthesize 2-But-3-ynoxyacetamide with minimal N-alkylation side products.

Reagents:
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3-Butyn-1-ol (1.0 eq)

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

2-Chloroacetamide (1.1 eq)

Solvent: Anhydrous DMF or THF

Temperature: 0°C

RT

Step-by-Step Methodology:

Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2

eq) in anhydrous DMF. Cool to 0°C.

Deprotonation: Add 3-Butyn-1-ol (1.0 eq) dropwise. The solution will bubble (

gas evolution). Stir at 0°C for 30 minutes to ensure formation of the sodium alkoxide (

).

Scientific Insight: The

of the alcohol (~16) allows deprotonation by NaH. The terminal alkyne proton (

~25) is less acidic and remains intact, preserving the "click" handle.

Coupling: Add 2-Chloroacetamide (1.1 eq) dissolved in minimal DMF dropwise to the

alkoxide solution.

Critical Control: Maintain 0°C during addition to prevent exotherms that could lead to

polymerization of the alkyne.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via

TLC (stain with KMnO4 to visualize the alkyne).

Quench & Workup:
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Quench carefully with saturated

solution.

Extract with Ethyl Acetate (3x).

Wash combined organics with Brine (to remove DMF). Dry over

.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel,

Gradient: Hexanes

Ethyl Acetate).

Visualized Synthesis Pathway
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 Coupling 

Click to download full resolution via product page

Caption: Figure 1. One-pot Williamson ether synthesis strategy via sodium alkoxide

intermediate.

Applications in Drug Discovery[2][5][6][7][8][9]
"Click" Chemistry Linker (CuAAC)
The primary utility of 2-But-3-ynoxyacetamide is as a heterobifunctional linker.

Mechanism: The terminal alkyne reacts with an azide-tagged biomolecule (Protein-N3, DNA-

N3) in the presence of Cu(I) to form a stable 1,2,3-triazole linkage.

Result: The acetamide group is displayed on the surface of the biomolecule. This can be

used to study the hydrogen-bonding interactions of the acetamide motif within a protein
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binding pocket or to modulate the solubility of the conjugate.

Fragment-Based Drug Discovery (FBDD)
In FBDD, small polar fragments are screened against targets.

The acetamide group acts as a "warhead" or binding motif (mimicking Asn/Gln side chains).

The alkyne tail allows for rapid "growing" of the fragment. Once the acetamide binds to a

sub-pocket, the alkyne can be clicked to a library of azides to extend the molecule into

adjacent pockets, increasing potency.

Reaction Mechanism: CuAAC Ligation
2-But-3-ynoxyacetamide

(Alkyne Handle)

Cu(I) Catalyst
(THPTA/CuSO4/Ascorbate)

 Complexation

Target Molecule-N3
(Azide Partner)

 Complexation

1,2,3-Triazole Conjugate
(Stable Linkage)

 Cycloaddition
(Bioorthogonal)

Click to download full resolution via product page

Caption: Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the alkyne

handle.[1]

Safety and Stability
Stability: The terminal alkyne is stable under standard physiological conditions (pH 4–10) but

sensitive to strong bases (which may deprotonate the terminal C-H) or transition metals

(without ligands).
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or

slow polymerization of the alkyne.

Hazards: As with all terminal alkynes, avoid contact with silver or copper salts in the absence

of stabilizing ligands, as explosive acetylides can form (though less likely with this specific

derivative compared to acetylene gas).

References
Chemsrc. (2025).[2] 2-But-3-ynoxyacetamide Product Details and CAS 2416235-17-9.[3]

Retrieved from [Link]

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical

Function from a Few Good Reactions. Angewandte Chemie International Edition.

(Foundational reference for CuAAC mechanism described in Section 4).

PubChem. (2025).[5][6] Compound Summary: N-(but-3-yn-1-yl)acetamide (Structural

Analog). Retrieved from [Link]

National Institutes of Health (NIH). (2024). Recent advances in the application of alkynes in

multicomponent reactions. PMC. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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